molecular formula C13H11F3N2O2 B14796596 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid

Cat. No.: B14796596
M. Wt: 284.23 g/mol
InChI Key: RTWSGDDUIJJGDK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a picolinic acid moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylpyrrole with a suitable picolinic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or picolinic acid moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound shares a similar pyrrole structure but differs in the presence of a thiophene ring instead of a picolinic acid moiety.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: This compound has a similar pyrrole ring but lacks the trifluoromethyl group and picolinic acid structure.

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinic acid is unique due to its combination of a pyrrole ring with dimethyl substitutions and a picolinic acid moiety with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H11F3N2O2/c1-7-3-4-8(2)18(7)9-5-6-10(13(14,15)16)17-11(9)12(19)20/h3-6H,1-2H3,(H,19,20)

InChI Key

RTWSGDDUIJJGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(N=C(C=C2)C(F)(F)F)C(=O)O)C

Origin of Product

United States

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